molecular formula C5H4N2OS B8416073 2-(Hydroxymethyl)-4-thiazolecarbonitrile

2-(Hydroxymethyl)-4-thiazolecarbonitrile

Cat. No.: B8416073
M. Wt: 140.17 g/mol
InChI Key: XLALZFONLWVPAF-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-4-thiazolecarbonitrile is a heterocyclic compound featuring a thiazole ring substituted with a hydroxymethyl group at position 2 and a nitrile group at position 3. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carbonitrile

InChI

InChI=1S/C5H4N2OS/c6-1-4-3-9-5(2-8)7-4/h3,8H,2H2

InChI Key

XLALZFONLWVPAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with hydroxymethylating agents. One common method is the reaction of 2-aminothiazole with formaldehyde and hydrogen cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of 2-(Hydroxymethyl)-4-thiazolecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-thiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or further to a carboxylic acid (-COOH).

    Reduction: The nitrile group can be reduced to an amine (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

    Oxidation: 2-(Formyl)-1,3-thiazole-4-carbonitrile or 2-(Carboxy)-1,3-thiazole-4-carbonitrile.

    Reduction: 2-(Hydroxymethyl)-1,3-thiazole-4-amine.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(Hydroxymethyl)-4-thiazolecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-thiazolecarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination with metal ions or other functional groups. These interactions can alter the conformation and function of the target, leading to the desired biological effect.

Comparison with Similar Compounds

1,3-Thiazole-4-carbonitrile

  • Properties : Exhibits C–H⋯N hydrogen bonding and π–π stacking in its crystal structure, suggesting solid-state stability.
  • Applications : Serves as a building block in catalysis and materials science due to its planar aromatic system.

4-Methylthiazole-2-carbonitrile

  • Structure : Methyl group at position 4 and nitrile at position 2.
  • Properties : Higher lipophilicity compared to hydroxymethyl derivatives due to the methyl group. Molecular weight: 124.17 g/mol.
  • Synthetic Relevance : Used in pharmaceuticals and agrochemicals as an intermediate.

2-(1,3-Thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile

  • Structure : Benzodiazole fused with a thiazole ring and nitrile at position 4.
  • Biological Activity : Likely explored for anticancer applications due to dual heterocyclic systems.

Functional Group Impact

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(Hydroxymethyl)-4-thiazolecarbonitrile -CH2OH (C2), -CN (C4) ~141.17* High hydrophilicity, H-bond donor/acceptor
1,3-Thiazole-4-carbonitrile -CN (C4) 110.14 Planar structure, π–π interactions
4-Methylthiazole-2-carbonitrile -CH3 (C4), -CN (C2) 124.17 Lipophilic, synthetic versatility

*Calculated based on molecular formula C5H4N2OS.

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